2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate
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Overview
Description
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is an organic compound with the molecular formula C11H9F3O6S It is characterized by the presence of a dioxin ring substituted with a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate typically involves the reaction of 2,2-dimethyl-4H-1,3-dioxin-5-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The dioxin ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dioxin-5-ol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted dioxin derivatives can be formed.
Oxidation Products: Oxidized derivatives of the dioxin ring.
Hydrolysis Products: Dioxin-5-ol and trifluoromethanesulfonic acid.
Scientific Research Applications
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The dioxin ring structure also contributes to its reactivity and potential interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl trifluoromethanesulfonate
- 2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl trifluoromethanesulfonate
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Uniqueness
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is unique due to its specific substitution pattern and the presence of the trifluoromethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H9F3O5S |
---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
(2,2-dimethyl-4H-1,3-dioxin-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3O5S/c1-6(2)13-3-5(4-14-6)15-16(11,12)7(8,9)10/h3H,4H2,1-2H3 |
InChI Key |
VUYTXEPVXHERBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(=CO1)OS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
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